

Application Notes and Protocols for NIR-797 Isothiocyanate Protein Labeling

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Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

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Introduction

Near-infrared (NIR) fluorescent labeling of proteins is a critical technique in biomedical research and drug development, enabling sensitive *in vivo* and *in vitro* imaging and analysis.

NIR-797 isothiocyanate is a cyanine dye that covalently labels proteins through the reaction of its isothiocyanate group with primary amines, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group. This reaction forms a stable thiourea bond, permanently attaching the NIR fluorophore to the protein. These application notes provide a detailed protocol for labeling proteins with **NIR-797 isothiocyanate**, including methods for determining the degree of labeling and purification of the conjugate.

Physicochemical Properties of NIR-797 Isothiocyanate

A summary of the key properties of **NIR-797 isothiocyanate** is presented in Table 1 for easy reference.

Property	Value	Reference
Molecular Weight	880.14 g/mol	[1][2]
Excitation Maximum (λ_{ex})	795 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Emission Maximum (λ_{em})	817 nm (in 0.1 M phosphate buffer, pH 7.0)	[1]
Solubility	Soluble in ethanol and DMSO	[2]
Storage	Store at -20°C, protected from light and moisture. Stable for at least 2 years under these conditions.	[1]

Experimental Protocols

Protocol 1: Protein Labeling with NIR-797 Isothiocyanate

This protocol provides a general procedure for conjugating **NIR-797 isothiocyanate** to proteins, such as antibodies.

Materials:

- Protein of interest (e.g., antibody) at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
- **NIR-797 isothiocyanate** powder.
- Anhydrous dimethyl sulfoxide (DMSO).
- Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 8.5-9.0.
- Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).[3]
- Reaction tubes.
- Stirring/rocking platform.

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide, as they will compete with the labeling reaction.
 - If necessary, dialyze the protein against the Reaction Buffer overnight at 4°C.
 - Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
- **NIR-797 Isothiocyanate** Stock Solution Preparation:
 - Immediately before use, dissolve the **NIR-797 isothiocyanate** powder in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each labeling reaction.
- Labeling Reaction:
 - Calculate the required volume of the **NIR-797 isothiocyanate** stock solution to achieve a desired molar excess of dye to protein. A starting point of a 10-20 fold molar excess is recommended.^[4] The optimal ratio may need to be determined empirically for each protein.
 - While gently stirring, slowly add the calculated volume of the **NIR-797 isothiocyanate** stock solution to the protein solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.^[4] Continuous gentle stirring or rocking is recommended during incubation.
- Purification of the Labeled Protein:
 - Remove the unreacted **NIR-797 isothiocyanate** and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column).^[3]
 - Equilibrate the column with an appropriate storage buffer (e.g., PBS).

- Apply the reaction mixture to the column. The labeled protein will elute first as a colored fraction, while the smaller, unconjugated dye molecules will be retained longer on the column.
- Collect the fractions containing the labeled protein.

- Storage:
 - Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant such as glycerol and store at -20°C or -80°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Materials:

- Purified NIR-797 labeled protein.
- UV-Vis Spectrophotometer.
- Quartz cuvettes.

Procedure:

- Measure the absorbance of the purified labeled protein solution at 280 nm (A_{280}) and at the absorbance maximum of NIR-797, which is approximately 795 nm (A_{795}).
- Calculate the concentration of the protein and the dye using the Beer-Lambert law ($A = \epsilon cl$), incorporating a correction factor for the dye's absorbance at 280 nm.

◦ Note: The molar extinction coefficient (ϵ) and the 280 nm correction factor for **NIR-797 isothiocyanate** are not readily available in the searched literature. For accurate DOL calculation, these values must be obtained from the dye manufacturer or determined experimentally. For the purpose of this protocol, placeholder values will be used in the equations, and it is critical to substitute them with the correct values.

Equation for Protein Concentration:

Where:

- A_{280} = Absorbance of the conjugate at 280 nm.
- A_{795} = Absorbance of the conjugate at 795 nm.
- CF_{280} = Correction factor for the dye's absorbance at 280 nm (A_{280} of dye / A_{795} of dye). (This value needs to be obtained for NIR-797).
- $\epsilon_{protein}$ = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 M^{-1}cm^{-1}$).

Equation for Dye Concentration:

Where:

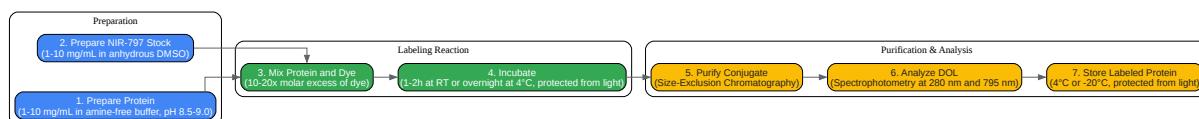
- A_{795} = Absorbance of the conjugate at 795 nm.
- ϵ_{dye} = Molar extinction coefficient of **NIR-797 isothiocyanate** at 795 nm. (This value needs to be obtained for NIR-797).
- Calculate the Degree of Labeling (DOL):

Data Presentation

The following table summarizes the recommended starting conditions for the labeling reaction.

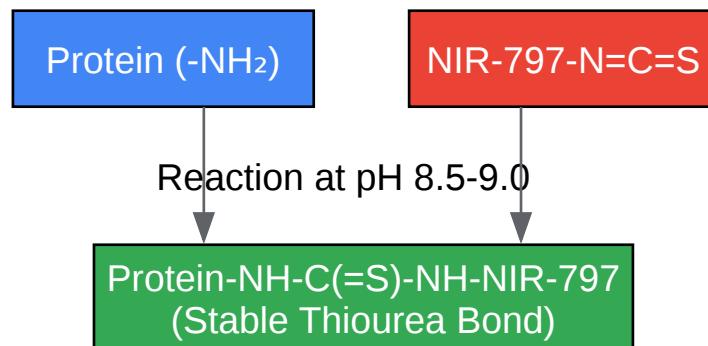
Parameter	Recommended Range	Notes
Protein Concentration	1-10 mg/mL	Higher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio	10:1 to 20:1	This is a starting point and should be optimized for the specific protein. [4]
Reaction pH	8.5 - 9.0	Isothiocyanate reaction with primary amines is more efficient at alkaline pH.
Reaction Temperature	Room Temperature or 4°C	4°C may be preferred for sensitive proteins.
Reaction Time	1-2 hours (RT) or Overnight (4°C)	Longer incubation times may increase the degree of labeling. [4]

Mandatory Visualizations



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Caption: Experimental workflow for **NIR-797 isothiocyanate** protein labeling.



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Caption: Reaction of **NIR-797 isothiocyanate** with a protein's primary amine.

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References

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